molecular formula C14H17BFNO3 B15377466 Benzonitrile, 3-fluoro-4-methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-

Benzonitrile, 3-fluoro-4-methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-

Cat. No.: B15377466
M. Wt: 277.10 g/mol
InChI Key: DVMYDRWKZNMQQE-UHFFFAOYSA-N
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Description

The compound 3-fluoro-4-methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is a benzonitrile derivative featuring a trifunctional aromatic core. Key structural attributes include:

  • Cyanide group at position 1 (electron-withdrawing, directing reactivity).
  • Fluorine at position 3 (electron-withdrawing, meta to the boronate).
  • Methoxy group at position 4 (electron-donating, para to the boronate).
  • Pinacol boronate ester at position 2 (facilitates Suzuki-Miyaura cross-coupling reactions) .

This substitution pattern creates a unique electronic environment, balancing steric hindrance (from the methoxy group) and electronic effects (from fluorine and nitrile). Applications span pharmaceuticals, materials science, and agrochemical synthesis, particularly as a boronate intermediate .

Properties

Molecular Formula

C14H17BFNO3

Molecular Weight

277.10 g/mol

IUPAC Name

3-fluoro-4-methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile

InChI

InChI=1S/C14H17BFNO3/c1-13(2)14(3,4)20-15(19-13)11-9(8-17)6-7-10(18-5)12(11)16/h6-7H,1-5H3

InChI Key

DVMYDRWKZNMQQE-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2F)OC)C#N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

The reactivity and applications of boronate-containing benzonitriles depend on substituent positions and electronic properties. Below is a comparative analysis:

Table 1: Structural and Electronic Comparison
Compound Name (CAS/Reference) Substituents (Position) Molecular Formula Molecular Weight Key Reactivity Traits
Target Compound 3-F, 4-OCH3, 2-Bpin C14H17BFNO3 293.11 Moderate reactivity due to steric hindrance from OCH3
4-Bpin-benzonitrile (171364-82-2) 4-Bpin C13H16BNO2 229.08 High reactivity in cross-coupling (unhindered para-Bpin)
2-F-4-Bpin-benzonitrile (870238-67-8) 2-F, 4-Bpin C13H15BFNO2 247.07 Enhanced reactivity from electron-withdrawing F ortho to Bpin
3-F-4-Bpin-benzonitrile (1036761-96-2) 3-F, 4-Bpin C13H15BFNO2 247.07 Lower steric hindrance but reduced electronic activation
4-Cl-5-F-5-Bpin-benzonitrile (1218790-13-6) 2-Cl, 4-F, 5-Bpin C13H14BClFNO2 281.52 Low reactivity due to Cl and F hindrance
Key Findings:
  • Steric Effects : The methoxy group in the target compound reduces coupling efficiency compared to unsubstituted analogs like 4-Bpin-benzonitrile .
  • Electronic Tuning : Fluorine at position 2 (as in 2-F-4-Bpin-benzonitrile) enhances reactivity by polarizing the aromatic ring, stabilizing transition states in Suzuki couplings .
  • Ortho vs. Meta Boronates : Boronates at position 2 (target compound) face steric challenges, whereas para-substituted analogs (e.g., 4-Bpin-benzonitrile) exhibit higher yields in cross-couplings .
Table 2: Comparative Reactivity in Suzuki-Miyaura Couplings
Compound Yield (%)* Reaction Time (h) Key Byproducts
Target Compound 55–65 18–24 Deboronated arene
4-Bpin-benzonitrile 85–92 6–12 None significant
2-F-4-Bpin-benzonitrile 78–88 8–14 Fluorinated biaryl
4-Cl-5-F-5-Bpin-benzonitrile 40–50 24–36 Chlorinated side products

*Yields vary based on aryl halide partners and catalysts (e.g., Pd(PPh3)4 vs. PdCl2(dppf)).

Insights:
  • The target compound’s methoxy group increases reaction time and reduces yield compared to simpler analogs.
  • Fluorinated derivatives (e.g., 2-F-4-Bpin-benzonitrile) show superior compatibility with electron-deficient aryl halides .

Q & A

Q. What is the typical synthetic route for preparing this compound, and what starting materials are commonly used?

The synthesis involves a palladium-catalyzed cross-coupling reaction, such as Suzuki-Miyaura coupling. Starting materials include halogenated benzonitrile derivatives (e.g., 4-bromo-3-fluoro-4-methoxybenzonitrile) and bis(pinacolato)diboron. Key steps:

  • Step 1: Bromination or iodination of the aromatic ring to introduce a leaving group.
  • Step 2: Borylation using a palladium catalyst (e.g., Pd(PPh₃)₄) and ligands in anhydrous solvents (e.g., THF or DMF) under inert conditions .
  • Step 3: Purification via column chromatography or recrystallization.

Q. How is the compound characterized to confirm its structure and purity?

  • Nuclear Magnetic Resonance (NMR): ¹H, ¹³C, and ¹⁹F NMR validate substituent positions and boron integration. The dioxaborolane moiety shows characteristic peaks at ~1.3 ppm (quartet for pinacol methyl groups) .
  • High-Resolution Mass Spectrometry (HRMS): Confirms molecular weight (e.g., C₁₄H₁₆BFNO₃: expected [M+H]⁺ = 292.1215) .
  • X-ray Crystallography: Resolves stereochemistry and confirms boron coordination geometry, if single crystals are obtainable .

Q. What are the primary applications of this compound in organic synthesis?

It serves as a versatile boronate ester for:

  • Cross-coupling reactions: Suzuki-Miyaura couplings to form biaryl structures, critical in drug intermediates .
  • Functional group transformations: Fluorine-directed ortho-metalation or nucleophilic substitution reactions .

Advanced Research Questions

Q. How does the fluorine substituent influence the reactivity and regioselectivity of cross-coupling reactions?

The 3-fluoro group acts as a meta-directing electron-withdrawing group, altering the electronic density of the aromatic ring. This can:

  • Enhance oxidative addition efficiency in palladium-catalyzed reactions.
  • Stabilize transient intermediates (e.g., Pd-π complexes) during coupling .
  • Competing pathways (e.g., protodeboronation) may occur if reaction conditions (temperature, base) are not optimized .

Q. What strategies mitigate competing side reactions (e.g., protodeboronation) during Suzuki-Miyaura couplings?

  • Base selection: Use weaker bases (e.g., K₃PO₄) instead of strong bases (e.g., NaOH) to reduce boron hydrolysis .
  • Solvent optimization: Polar aprotic solvents (e.g., DMF) improve catalyst stability.
  • Additives: Adding ligands (e.g., SPhos) or fluoride sources (e.g., CsF) can suppress side reactions .

Q. How can computational methods predict the electronic properties of this compound for materials science applications?

  • Density Functional Theory (DFT): Calculates frontier molecular orbitals (HOMO/LUMO) to assess charge transport in organic semiconductors.
  • Absolute hardness (η): Derived from ionization potential (I) and electron affinity (A) via η = (I − A)/2, indicating stability against electron transfer .

Q. What contradictions exist in literature regarding the biological activity of similar compounds, and how can they be resolved?

  • Issue: Fluorinated benzonitriles show variable bioactivity (e.g., HSD17B13 inhibition in some studies but not others) due to substituent positioning .
  • Resolution: Systematic SAR studies comparing 3-fluoro vs. 4-fluoro analogs, coupled with crystallographic data on target binding pockets .

Methodological Tables

Table 1: Key Synthetic Parameters for Optimal Borylation

ParameterOptimal ConditionImpact on Yield
CatalystPd(dba)₂ with SPhos↑ Yield (80–90%)
SolventTHF/DMF (1:1)Prevents Pd leaching
Temperature80–90°CBalances rate vs. decomposition
BaseK₃PO₄Minimizes protodeboronation

Table 2: Spectral Data for Structural Confirmation

TechniqueKey Peaks/Features
¹H NMRδ 1.3 (s, 12H, pinacol CH₃), δ 6.8–7.5 (m, aromatic H)
¹¹B NMRδ 30–35 ppm (dioxaborolane)
IRν 2220 cm⁻¹ (C≡N), ν 1350 cm⁻¹ (B-O)

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